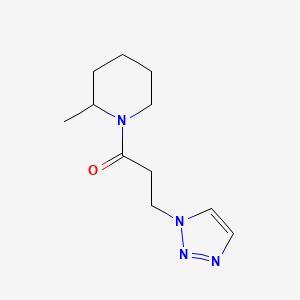
1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one, also known as MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. MPTP is a synthetic compound that belongs to the family of piperidine derivatives, which are commonly used as building blocks in the synthesis of various drugs and bioactive molecules. In
作用機序
The mechanism of action of 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one involves its metabolism into MPP+ by the enzyme monoamine oxidase B (MAO-B). MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death. This results in the selective degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one has been shown to induce Parkinson's disease-like symptoms in humans and animals, including tremors, rigidity, and bradykinesia. 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one also causes a decrease in dopamine levels in the brain, which is a key feature of Parkinson's disease. Additionally, 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one has been shown to induce oxidative stress and inflammation, which are thought to contribute to the pathogenesis of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one in lab experiments is its ability to selectively damage dopaminergic neurons in the substantia nigra, which mimics the pathology of Parkinson's disease. This makes 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for this condition. However, one of the limitations of using 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one is that it is a toxic compound that can cause harm to researchers if proper safety protocols are not followed.
将来の方向性
There are several future directions for 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one research, including the development of new treatments for Parkinson's disease, the identification of new targets for drug development, and the exploration of the role of oxidative stress and inflammation in Parkinson's disease. Additionally, new methods for synthesizing 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one and its derivatives could lead to the discovery of new compounds with improved therapeutic potential. Overall, 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one remains an important tool for studying Parkinson's disease and advancing our understanding of this debilitating condition.
合成法
The synthesis of 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one involves the reaction of 2-methylpiperidine with propargyl bromide in the presence of sodium hydride to form 2-methyl-3-propargylpiperidine. This intermediate is then reacted with sodium azide and copper (I) iodide to form 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one has been extensively studied in the field of neuroscience due to its ability to induce Parkinson's disease-like symptoms in humans and animals. 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one is metabolized into MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons in the substantia nigra of the brain. This makes 1-(2-Methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one a valuable tool for studying the mechanisms of Parkinson's disease and developing new treatments for this debilitating condition.
特性
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-(triazol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-10-4-2-3-7-15(10)11(16)5-8-14-9-6-12-13-14/h6,9-10H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFNNFKSDAERNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-methoxyphenyl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7493783.png)
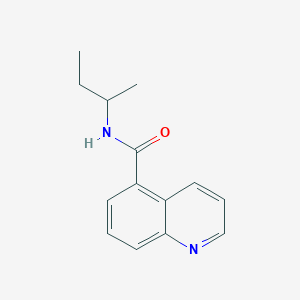
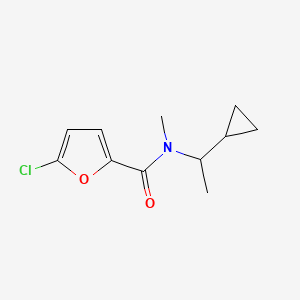
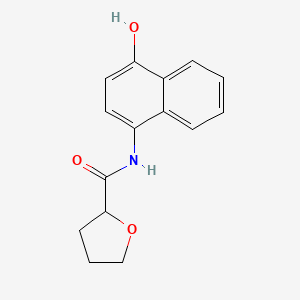
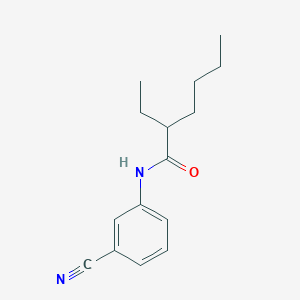
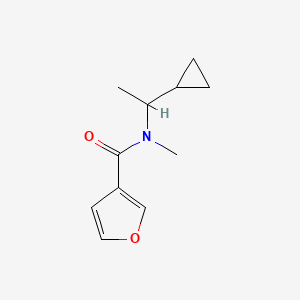
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)
![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
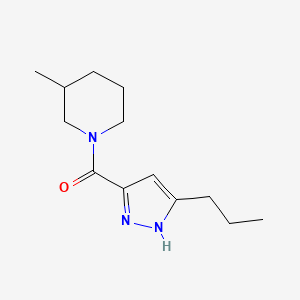
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
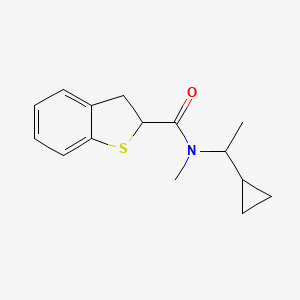
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)